molecular formula C15H22N4 B5063197 N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine

Cat. No.: B5063197
M. Wt: 258.36 g/mol
InChI Key: VEWNVSGUYKYRKY-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring attached to an indazole moiety, which contributes to its distinctive chemical behavior and potential biological activities.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-2-7-19-8-5-13(6-9-19)17-14-4-3-12-11-16-18-15(12)10-14/h3-4,10-11,13,17H,2,5-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWNVSGUYKYRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by its attachment to the indazole core. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents such as halogens can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: This compound shares a similar piperidine ring structure but differs in its core moiety.

    5-(phenoxymethyl)-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide: Another compound with a piperidine ring, but with a pyrazole core.

Uniqueness

N-(1-propylpiperidin-4-yl)-1H-indazol-6-amine is unique due to its indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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